Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is a semi-flexible linker used in PROTAC development for targeted protein degradation . It has an empirical formula of C17H25NO3 and a molecular weight of 291.39 .
Molecular Structure Analysis
The SMILES string of the compound isO=C(N(CC1)CCC1C(C=C2)=CC=C2CO)OC(C)(C)C
. This represents the molecular structure of the compound. Chemical Reactions Analysis
This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate and its derivatives have been recognized as significant intermediates in chemical synthesis. For instance, this compound plays a crucial role as an intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors. An efficient synthesis process for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, which shares structural similarity, was proposed, indicating the versatility of similar structures in synthesizing bioactive compounds (Chen, 2011). The compound has also been used in stereoselective syntheses, where derivatives substituted at various positions have been reacted to produce specific isomers (Boev, Moskalenko, Belopukhov & Przheval’skii, 2015).
Role in Drug Synthesis
This compound also serves as an important intermediate in the synthesis of small molecule anticancer drugs. A rapid and high yield synthetic method was established, indicating its significance in the pharmaceutical field (Zhang, Ye, Xu & Xu, 2018). Moreover, its derivatives, such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, have been synthesized and identified as crucial intermediates in biologically active compounds, further emphasizing its role in drug development (Kong, Zhang, Xu, Zhou, Zheng & Xu, 2016).
Molecular Structure and Analysis
X-ray studies of similar structures reveal that certain derivatives occur in specific forms when crystals are grown from particular solvents, highlighting the importance of molecular structure analysis in understanding these compounds (Didierjean, Marin, Wenger, Briand, Aubry & Guichard, 2004). Additionally, the molecular and crystal structure of certain derivatives has been characterized using X-ray crystallographic analysis, providing insights into the stability of these molecules and their potential applications (Çolak, Karayel, Buldurun & Turan, 2021).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known to be a semi-flexible linker in PROTAC development for targeted protein degradation . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of protein degradation pathways.
Cellular Effects
Given its role in PROTAC development, it may influence cell function by modulating protein levels within the cell .
Molecular Mechanism
The molecular mechanism of Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is not well-defined. As a component of PROTACs, it may facilitate the binding of these molecules to target proteins, leading to their degradation .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-11-9-16(19,10-12-17)13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWQGUWSIBXMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459554 | |
Record name | TERT-BUTYL 4-HYDROXY-4-PHENYLPIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172734-33-7 | |
Record name | TERT-BUTYL 4-HYDROXY-4-PHENYLPIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.